Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry and material science . This particular compound is characterized by its unique structure, which includes a chloro, acetamido, and methylphenyl group attached to the thiophene ring, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the condensation of ethyl 5-chloro-4-formylthiophene-3-carboxylate with nitromethane to form ethyl 5-chloro-4-(2-nitroethenyl)thiophene-3-carboxylate. This intermediate is then reacted with N-methylazomethine ylide to yield the desired compound . The reaction conditions often involve refluxing in methanol with ammonium acetate as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the chloro group.
Substitution: Substituted thiophene derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. The presence of the chloro and acetamido groups may enhance its binding affinity to certain biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-4-(2-nitroethenyl)thiophene-3-carboxylate: An intermediate in the synthesis of the target compound.
Thiophene derivatives: Various thiophene derivatives with different substituents have been studied for their biological activities.
Uniqueness
Ethyl 5-chloro-2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H16ClNO3S |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
ethyl 2-acetamido-5-chloro-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16ClNO3S/c1-4-21-16(20)13-12(11-7-5-9(2)6-8-11)14(17)22-15(13)18-10(3)19/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
WIMKFUQNDJPQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)Cl)NC(=O)C |
Origin of Product |
United States |
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